Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane
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Overview
Description
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane is an organic compound characterized by the presence of two trifluoromethyl groups and two methyl groups attached to a diphenylmethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under conditions that promote radical formation, such as photoredox catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, carboxylic acids, and various substituted aromatic compounds .
Scientific Research Applications
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Industry: Utilized in the production of advanced materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism by which Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug development, where the compound can modulate the activity of enzymes and receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(trifluoromethyl)benzene
- 4-Chloro-3-(trifluoromethyl)phenyl
- 2-(2,4-Difluorophenyl)pyridine
Uniqueness
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane is unique due to the presence of both trifluoromethyl and methyl groups on the diphenylmethane backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-methyl-4-[[4-methyl-3-(trifluoromethyl)phenyl]methyl]-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6/c1-10-3-5-12(8-14(10)16(18,19)20)7-13-6-4-11(2)15(9-13)17(21,22)23/h3-6,8-9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUQTNKPVGMJBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC(=C(C=C2)C)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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